

# Application Notes and Protocols for 4-Bromo-2-nitro-5-(pentyloxy)aniline

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## Compound of Interest

Compound Name: 4-Bromo-2-nitro-5-(pentyloxy)aniline

Cat. No.: B572421

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of **4-Bromo-2-nitro-5-(pentyloxy)aniline** as a versatile intermediate in synthetic organic chemistry, with a particular focus on its application in the development of potential pharmaceutical agents.

## Chemical Properties and Safety Information

Property	Value	Reference
CAS Number	1255574-52-7	[1]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> BrN <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	303.15 g/mol	[1]
Boiling Point (Predicted)	408.0 ± 40.0 °C	[1]
Density (Predicted)	1.445 ± 0.06 g/cm <sup>3</sup>	[1]
Appearance	Not specified (typically a solid)	
Storage	Room temperature	

Safety Precautions: As with many nitroaromatic and bromo-substituted compounds, **4-Bromo-2-nitro-5-(pentyloxy)aniline** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

## Application Notes

**4-Bromo-2-nitro-5-(pentyloxy)aniline** is a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of the ortho-nitroanilino moiety allows for the construction of fused bicyclic systems, most notably benzimidazoles.

### 1. Synthesis of Substituted Benzimidazoles:

The primary application of this compound is as a precursor for 2-substituted benzimidazoles. The general strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative.<sup>[2][3][4]</sup> This can often be achieved in a one-pot reaction, providing an efficient route to a diverse range of benzimidazole derivatives.<sup>[2][5]</sup>

### 2. Potential in Drug Discovery:

Substituted anilines and the resulting benzimidazole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.<sup>[6]</sup> They are key components in many approved drugs and clinical candidates, particularly as:

- **Kinase Inhibitors:** The aniline and benzimidazole cores can form crucial hydrogen bonds and other interactions within the ATP-binding pockets of various kinases, which are important targets in cancer therapy.<sup>[6]</sup>
- **Antimicrobial Agents:** Benzimidazole derivatives have shown broad-spectrum antimicrobial activity.
- **Antiviral Agents:** Certain substituted benzimidazoles are effective antiviral compounds.

- Other Therapeutic Areas: The versatility of this scaffold has led to its investigation in a multitude of other disease areas.

### 3. Intermediate in Dye Synthesis:

Bromo and nitro substituted anilines are common intermediates in the synthesis of azo and other types of dyes.[7] While specific applications of **4-Bromo-2-nitro-5-(pentyloxy)aniline** in this field are not extensively documented, its structural similarity to known dye precursors suggests potential utility.

## Experimental Protocols

The following is a detailed, generalized protocol for the synthesis of a 2-substituted benzimidazole derivative from **4-Bromo-2-nitro-5-(pentyloxy)aniline** via a one-pot reductive cyclization. This protocol is adapted from established methods for o-nitroanilines.[2]

### Protocol 1: One-Pot Synthesis of 2-Aryl-6-bromo-5-(pentyloxy)benzimidazole

This protocol describes the reaction of **4-Bromo-2-nitro-5-(pentyloxy)aniline** with an aromatic aldehyde in the presence of a reducing agent, sodium dithionite, to yield the corresponding benzimidazole.

#### Materials:

- **4-Bromo-2-nitro-5-(pentyloxy)aniline**
- Aromatic aldehyde (e.g., benzaldehyde)
- Sodium dithionite ( $\text{Na}_2\text{S}_2\text{O}_4$ )
- Ethanol (EtOH)
- Water ( $\text{H}_2\text{O}$ )
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

#### Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **4-Bromo-2-nitro-5-(pentyloxy)aniline** (1.0 mmol, 1.0 equiv) and the chosen aromatic aldehyde (1.2 mmol, 1.2 equiv).
- **Solvent Addition:** Add ethanol (10 mL) to the flask and stir the mixture at room temperature to dissolve the starting materials.
- **Reductive Cyclization:** In a separate beaker, dissolve sodium dithionite (4.0 mmol, 4.0 equiv) in water (5 mL). Add this solution dropwise to the stirred reaction mixture.
- **Heating:** Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:**
  - Once the reaction is complete, cool the mixture to room temperature.

- Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
- To the remaining aqueous residue, add ethyl acetate (20 mL) and water (10 mL).
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-6-bromo-5-(pentyloxy)benzimidazole.
- Characterization: Characterize the final product by standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

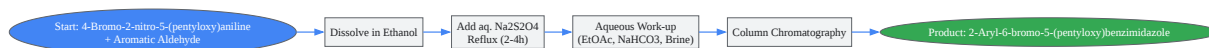
## Expected Outcome and Data Presentation:

Starting Material	Product	Aldehyde	Reaction Time (h)	Yield (%)
4-Bromo-2-nitro-5-(pentyloxy)aniline	2-Phenyl-6-bromo-5-(pentyloxy)benzimidazole	Benzaldehyde	3	75-85
4-Bromo-2-nitro-5-(pentyloxy)aniline	2-(4-Chlorophenyl)-6-bromo-5-(pentyloxy)benzimidazole	4-Chlorobenzaldehyde	3.5	70-80
4-Bromo-2-nitro-5-(pentyloxy)aniline	2-(4-Methoxyphenyl)-6-bromo-5-(pentyloxy)benzimidazole	4-Methoxybenzaldehyde	2.5	80-90

Note: Yields are hypothetical and will depend on specific reaction conditions and purification efficiency.

## Visualizations

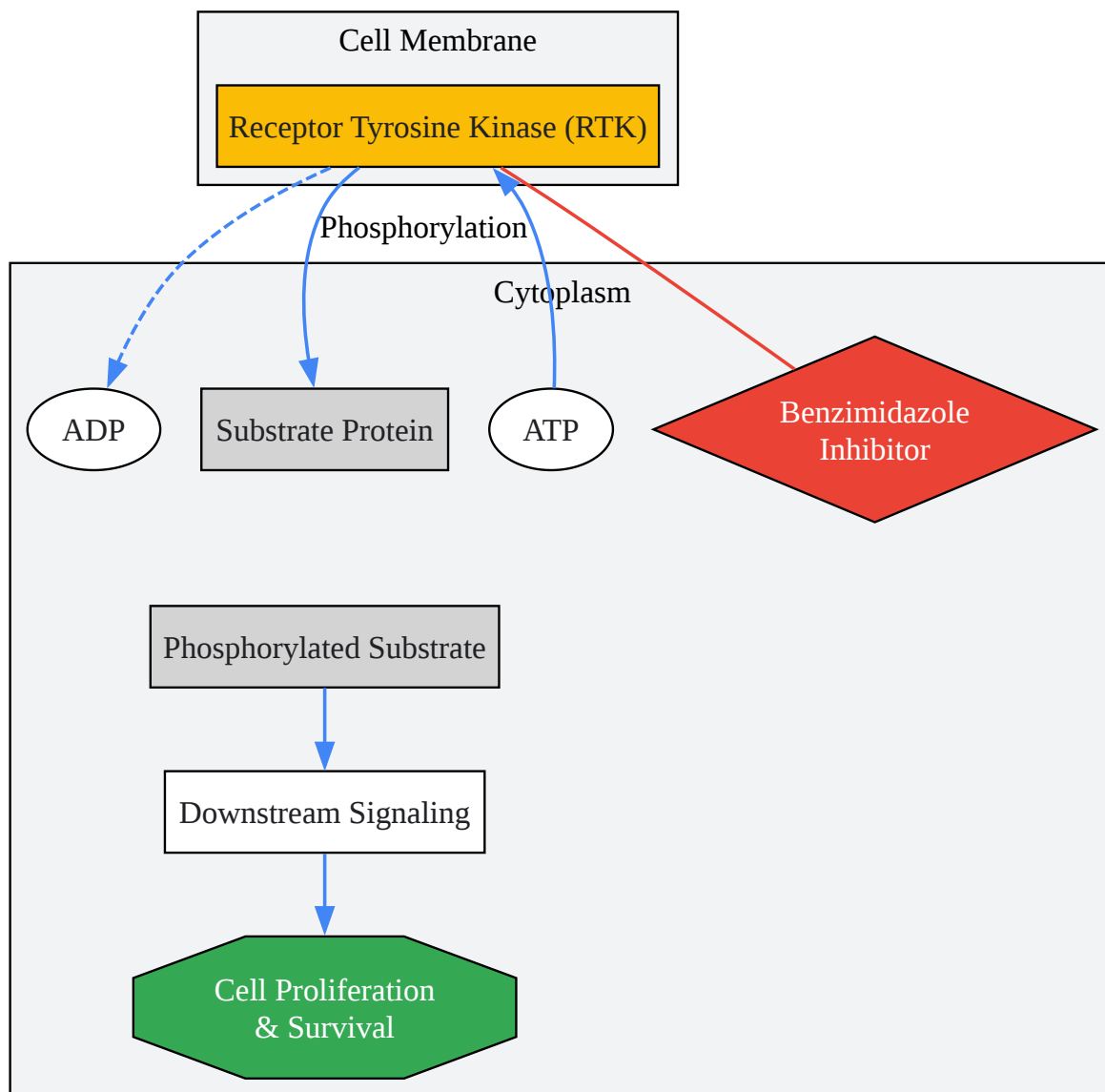
Experimental Workflow for Benzimidazole Synthesis:



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Caption: Workflow for the one-pot synthesis of benzimidazoles.

Signaling Pathway Inhibition by a Potential Kinase Inhibitor:



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Caption: Inhibition of a kinase signaling pathway.

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